molecular formula C6H7FN2O B091679 2-Ethoxy-5-fluoropyrimidine CAS No. 17148-48-0

2-Ethoxy-5-fluoropyrimidine

Cat. No. B091679
CAS RN: 17148-48-0
M. Wt: 142.13 g/mol
InChI Key: DYBCJJAIMCCRDM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoropyrimidine is a derivative of fluoropyrimidine, a class of compounds known for their significant impact on cellular metabolism, particularly in the synthesis of proteins and nucleic acids. Fluoropyrimidines, such as 5-fluorouracil, have been shown to interfere with various metabolic processes, including the synthesis of ribonucleic acid (RNA) and the incorporation of formic acid into the thymine component of nucleic acids . These compounds are of interest due to their profound effects on cellular functions and potential applications in medicine, especially as anticancer and antiviral agents .

Synthesis Analysis

The synthesis of 2-Ethoxy-5-fluoropyrimidine-related compounds involves several chemical strategies. For instance, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized through cyclization and nucleophilic substitution reactions . Another approach for synthesizing 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors, involved regioselective substitution and the use of palladium catalysis . Additionally, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, showcasing the efficiency of the synthesis methods .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-fluoropyrimidine-related compounds has been characterized using various techniques. For example, the crystal structure of a fluoropyrimidine derivative was determined by X-ray single-crystal diffraction, revealing its monoclinic system and space group . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets and for the design of new drugs.

Chemical Reactions Analysis

Fluoropyrimidines undergo a variety of chemical reactions that are essential for their biological activity and for the synthesis of related compounds. The Suzuki cross-coupling reactions have been employed to create new heteroarylpyrimidine derivatives, demonstrating the versatility of fluoropyrimidines in chemical transformations . These reactions are instrumental in the development of novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-fluoropyrimidine and its derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly affect the compound's reactivity and interactions with biological molecules. The crystallographic data provide insights into the compound's density and molecular geometry, which are important for predicting its behavior in various environments . Understanding these properties is essential for the development of new drugs and for optimizing their pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Pharmacogenetics and Metabolism

Fluoropyrimidines, including compounds derived from or related to 2-Ethoxy-5-fluoropyrimidine, are integral in treating solid tumors, with their efficacy and toxicity closely linked to metabolic pathways involving enzymes like dihydropyrimidine dehydrogenase (DPD). Research emphasizes the importance of pharmacogenetic testing, particularly for DPD deficiency, to prevent severe toxicities and personalize treatment regimens. Understanding these genetic and metabolic interactions is crucial for implementing safer and more effective clinical practices (Del Re et al., 2017).

Clinical Studies on Prodrugs

Studies have explored the clinical applications of fluoropyrimidine prodrugs, focusing on their antitumor activity, pharmacology, and the rationale behind developing oral formulations for enhanced patient compliance and reduced adverse effects. These investigations provide insights into the potential of fluoropyrimidine-based therapies for various cancers, highlighting the significance of biochemical modulation to improve therapeutic outcomes (Malet-Martino & Martino, 2002).

Advances in Fluoropyrimidine Therapies

Research has also focused on novel formulations and combinations of fluoropyrimidines, such as S-1, to enhance efficacy, reduce toxicity, and provide more convenient dosing schedules. These studies aim to establish new standards in the treatment of gastrointestinal cancers, demonstrating the ongoing evolution of fluoropyrimidine therapy in clinical oncology (Maehara, 2003).

Pharmacogenetic Testing for Personalized Medicine

The potential for pharmacogenetic testing to inform fluoropyrimidine dosing and minimize toxicity risk has been a significant area of research. Investigations into genetic variants affecting DPD activity underscore the move towards more personalized and precise cancer treatments. This approach aims to optimize efficacy while avoiding adverse reactions, marking a critical step forward in the tailored administration of cancer therapies (Falvella et al., 2015).

Future Directions

The most established strategy for individualized dosing of fluoropyrimidines is upfront genotyping of the DPYD gene. Prospective research has shown that DPYD-guided dose-individualization significantly reduces the incidence of severe toxicity and can be easily applied in routine daily practice .

properties

IUPAC Name

2-ethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCJJAIMCCRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633576
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-fluoropyrimidine

CAS RN

17148-48-0
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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